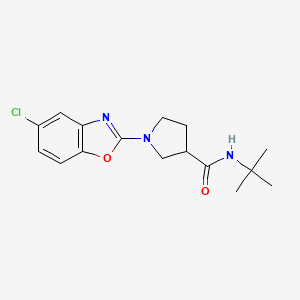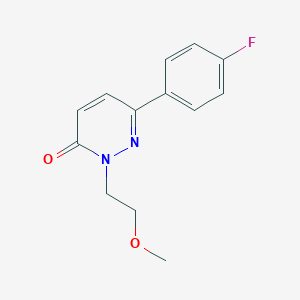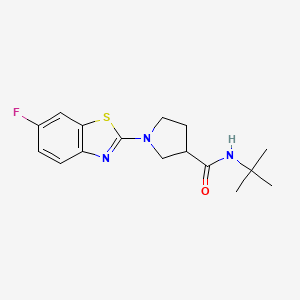![molecular formula C17H21N7 B6472659 3-{4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile CAS No. 2640880-80-2](/img/structure/B6472659.png)
3-{4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-[2-(Ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile is a synthetic organic compound. The structure features a pyridine ring linked to a piperazine ring which is substituted with a pyrimidine derivative, containing a cyano group. Compounds such as these have garnered interest for their diverse applications in pharmaceuticals and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile typically involves multi-step reactions Initially, the pyrimidine derivative can be synthesized through the reaction of ethylamine with 6-methylpyrimidin-4-ylamine under suitable conditions This intermediate is then reacted with 4-(pyridin-4-yl)piperazine, which can be prepared by reacting 4-chloropyridine with piperazine in the presence of a base
Industrial Production Methods: Industrial production methods for such compounds would often employ large-scale batch reactors, ensuring stringent control over reaction conditions such as temperature, pressure, and pH to maximize yield and purity. Techniques like column chromatography or recrystallization are then used to purify the final product.
Chemical Reactions Analysis
Types of Reactions It Undergoes: 3-{4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile can undergo several chemical reactions:
Oxidation: : This compound can be oxidized using agents like hydrogen peroxide under acidic conditions to yield the corresponding pyrimidine N-oxide.
Reduction: : The cyano group can be reduced to the primary amine using reducing agents such as lithium aluminum hydride.
Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the cyano group, with nucleophiles such as amines to yield substituted aminomethyl derivatives.
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, tetrahydrofuran.
Substitution: Various nucleophiles, including primary amines.
Pyrimidine N-oxide (from oxidation).
Primary amine derivative (from reduction).
Substituted aminomethyl derivatives (from substitution).
Scientific Research Applications
Chemistry: In chemistry, this compound is utilized as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a scaffold for designing inhibitors that target specific enzymes or receptors involved in various diseases.
Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic effects, particularly as anticancer or antimicrobial agents.
Industry: In the industry, it finds applications in the development of novel materials with specific properties, such as improved thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism of action of derivatives of 3-{4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile involves binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. This modulation can lead to the inhibition of pathways involved in cell proliferation, making these compounds potential candidates for cancer therapy.
Comparison with Similar Compounds
Similar Compounds:
4-(pyridin-4-yl)-piperazine: : Lacks the pyrimidine substitution and cyano group but shares the core structure.
6-methylpyrimidin-4-ylamine: : Similar due to the pyrimidine ring but does not contain the piperazine or pyridine moieties.
4-Cyanopyridine: : Similar as it contains the pyridine ring with a cyano group but lacks the piperazine and pyrimidine elements.
Uniqueness: 3-{4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile is unique due to the combination of the pyridine, piperazine, and pyrimidine rings in a single molecule, along with the presence of the cyano group, which imparts specific chemical reactivity and biological activity.
This blend of structural elements makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-[4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7/c1-3-20-17-21-13(2)10-16(22-17)24-8-6-23(7-9-24)15-12-19-5-4-14(15)11-18/h4-5,10,12H,3,6-9H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHZVTQBHNBHJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)N2CCN(CC2)C3=C(C=CN=C3)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1-(6,7-dimethoxyquinazolin-4-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B6472592.png)


![N-[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6472611.png)
![4-(pyrrolidin-1-yl)-2-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B6472612.png)
![2-(pyrrolidin-1-yl)-4-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B6472625.png)
![3-(cyclopropylmethylidene)-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B6472631.png)
![4-[(6-ethyl-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol](/img/structure/B6472643.png)
![ethyl 5-methyl-1,1-dioxo-2-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1lambda6,2,6-thiadiazine-4-carboxylate](/img/structure/B6472651.png)
![5-chloro-6-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6472665.png)
![4-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine](/img/structure/B6472670.png)
![2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine](/img/structure/B6472678.png)
![4-{[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]oxy}pyridine](/img/structure/B6472681.png)
